molecular formula C6H4BrF3N2O B1444504 5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one CAS No. 1512913-90-4

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one

Cat. No. B1444504
M. Wt: 257.01 g/mol
InChI Key: HVXKIJGRDMURAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one, commonly referred to as 5-Bromo-3-TFP, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a colorless, volatile, and highly reactive compound and has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other compounds of interest. 5-Bromo-3-TFP is also used as a reagent in organic synthesis and is an important tool for studying the structure and reactivity of organic compounds.

Scientific Research Applications

Biheterocyclic Compound Synthesis

Aquino et al. (2017) detailed the use of a related compound, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, as an efficient precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This synthesis involves nucleophilic substitution and click chemistry to generate intermediates, which are then cyclocondensed with 2-methylisothiourea sulfate to produce 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Aquino et al., 2017).

Antimicrobial Activity

A study by Lanjewar et al. (2009, 2010) reported the efficient cyclocondensation of 5-(2-bromoacetyl)-3,4-dihydro-4-phenylpyrimidine-2(1H)-ones with thiourea to produce hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones. These derivatives showcased antimicrobial and antifungal activities against various pathogens, highlighting the potential of brominated dihydropyrimidinones in developing new antimicrobial agents (Lanjewar et al., 2009).

Molecular Structure and Reactivity Studies

Research on the chemical reactivity of Biginelli type compounds, including brominated dihydropyrimidinones, provides insights into the synthesis of new dihydropyrimidine derivatives. This type of research is crucial for understanding the molecular structure and reactivity of these compounds, paving the way for the synthesis of novel compounds with potential pharmaceutical applications (Namazi et al., 2001).

properties

IUPAC Name

5-bromo-3-(2,2,2-trifluoroethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-11-3-12(5(4)13)2-6(8,9)10/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXKIJGRDMURAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=N1)CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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